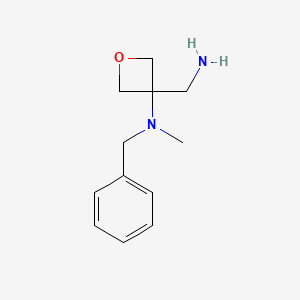

3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine

CAS No.:

Cat. No.: VC18608618

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 3-(aminomethyl)-N-benzyl-N-methyloxetan-3-amine |

| Standard InChI | InChI=1S/C12H18N2O/c1-14(12(8-13)9-15-10-12)7-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |

| Standard InChI Key | KPNKOVQFAPAGLD-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2(COC2)CN |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(Aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine is systematically named according to IUPAC guidelines as 3-(aminomethyl)-N-benzyl-N-methyloxetan-3-amine. Its structural attributes include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 206.28 g/mol | |

| SMILES Notation | CN(CC1=CC=CC=C1)C2(COC2)CN | |

| InChIKey | KPNKOVQFAPAGLD-UHFFFAOYSA-N | |

| CAS Registry Number | 1784793-90-3 |

The oxetane ring introduces angle strain, which enhances reactivity in ring-opening reactions, while the benzyl and methyl groups contribute to steric and electronic modulation .

Stereoelectronic Properties

The oxetane ring’s bond angles (approximately 90°) create significant ring strain, making it susceptible to nucleophilic attack at the oxygen atom. Density functional theory (DFT) calculations suggest that the aminomethyl group at the 3-position donates electron density to the ring, stabilizing transition states during reactions. The benzyl group provides aromatic stacking potential, which is critical for interactions with biological targets .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine involves multi-step protocols, often starting from oxetane derivatives. A patented method outlines the following optimized pathway :

Table 1: Synthesis Steps from Patent US20180265505A1

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| a | Oxidation | 2,2,6,6-Tetramethylpiperidinooxy, NaOCl | 3-(Bromomethyl)oxetane-3-carboxylic acid |

| b | Carbamate Formation | Diphenylphosphoryl azide (DPPA), 4-Methoxyphenylmethanol | Benzyl carbamate derivative |

| c | Amination | Ammonia, LiAlH | Primary amine intermediate |

| d | Alkylation | Benzyl bromide, Methyl iodide | 3-(Aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine |

This route avoids heavy-metal catalysts, addressing scalability and purity concerns . For instance, Example 4 of the patent demonstrates the use of benzyl alcohol and toluene under reflux to yield the carbamate precursor, which is subsequently aminated and alkylated .

Critical Optimization Parameters

-

Solvent Selection: Toluene and acetonitrile are preferred for their ability to dissolve intermediates while minimizing side reactions .

-

Temperature Control: Reactions are conducted between 5°C (for azide formation) and 80°C (for carbamate coupling) .

-

Purification: Recrystallization in n-heptane/ethanol mixtures achieves >99% purity, as validated by HPLC .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids and oxidizers. The oxetane ring undergoes ring-opening in the presence of Lewis acids (e.g., BF), yielding linear amines. Its pKa is estimated at 9.2 (amine group) and 4.7 (oxetane oxygen), based on analog studies .

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.32–7.25 (m, 5H, Ar-H), 3.85 (s, 2H, CHN), 3.45 (s, 2H, OCH), 2.95 (s, 3H, NCH) .

-

IR (KBr): 3350 cm (N-H stretch), 1605 cm (C=C aromatic), 1100 cm (C-O-C oxetane) .

Applications in Medicinal Chemistry

Antiviral Agent Intermediate

The compound serves as a critical intermediate in synthesizing N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-1,4-benzothiazepin-4-yl)-6-methyl-quinazolin-4-amine, a potent respiratory syncytial virus (RSV) inhibitor . Its benzyl group enhances membrane permeability, while the oxetane improves metabolic stability compared to acyclic analogs .

Structure-Activity Relationship (SAR) Insights

-

Oxetane Ring: Reduces off-target interactions by constraining molecular conformation.

-

N-Methyl Group: Lowers basicity, minimizing ionization at physiological pH and enhancing blood-brain barrier penetration .

-

Benzyl Substituent: Augments binding affinity to viral fusion proteins through π-π interactions .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for probing stereochemical effects on bioactivity.

-

Protease Inhibition Studies: Evaluating efficacy against SARS-CoV-2 main protease (M) due to structural similarities with published inhibitors .

-

Green Chemistry Approaches: Replacing DPPA with enzyme-mediated azide transfer to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume